2,3-Dihydroxybutanedioate;tin(4+)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14844-29-2 |
|---|---|
Molecular Formula |
C4H4O6Sn |
Molecular Weight |
266.78 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
YXTDAZMTQFUZHK-ZVGUSBNCSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Other CAS No. |
14844-29-2 |
physical_description |
White solid; [Merck Index] White powder; [Avocado Research MSDS] |
Synonyms |
tin tartrate |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Tin Iv Tartrate Complexes
Solution-Phase Synthesis Techniques
Solution-phase synthesis is a common and versatile approach for preparing tin complexes, allowing for good control over reaction stoichiometry and homogeneity. These methods can be performed in either aqueous or non-aqueous environments.
Aqueous Medium Synthetic Routes
Aqueous routes are often preferred due to the low cost, low toxicity, and environmental friendliness of water as a solvent. A prevalent method for synthesizing metal tartrates involves the reaction of a soluble metal salt with tartaric acid or a soluble tartrate salt in water.
For tin tartrates, a typical reaction involves dissolving a tin halide, such as tin(II) chloride (SnCl₂), in water and subsequently adding tartaric acid (C₄H₆O₆). smolecule.com While this specific example leads to tin(II) tartrate, the synthesis of tin(IV) tartrate would analogously start with a tin(IV) salt, like tin(IV) chloride (SnCl₄), reacting with tartaric acid. The resulting tin(IV) tartrate can then be precipitated from the solution, often by adjusting the pH or adding a suitable precipitating agent. smolecule.com
Another aqueous approach involves the reaction of tin oxides with tartaric acid. smolecule.com For instance, tin(IV) oxide (SnO₂) can be reacted with tartaric acid under controlled temperature conditions to yield tin(IV) tartrate. Commercial production of tin carboxylates has often relied on chloride-based processes, such as reacting stannic chloride with sodium carboxylates. google.comgoogleapis.com
The general steps in aqueous synthesis are:
Dissolution: A tin precursor, such as SnCl₄·5H₂O, is dissolved in water. nih.gov
Reaction: An aqueous solution of tartaric acid is added to the tin solution and stirred to facilitate the complexation reaction.
Precipitation: The tin(IV) tartrate complex is precipitated. This can be influenced by factors like pH and temperature.
Isolation and Purification: The solid product is isolated by filtration, washed with distilled water to remove unreacted reagents and by-products, and subsequently dried. core.ac.uk
Non-Aqueous Solvent Systems (e.g., acetone, tetrahydrofuran)
Non-aqueous solvents are employed when reactants or products are sensitive to water (hydrolysis) or when specific solubility characteristics are required. Solvents like tetrahydrofuran (B95107) (THF), acetone, methanol (B129727), ethanol, and dichloromethane (B109758) offer different polarity and boiling points, which can be leveraged to control the reaction pathway and product morphology. nih.govnih.govyoutube.com
The synthesis of tin(IV) iodide, for example, has been successfully performed in dichloromethane, with other solvents like chloroform (B151607) and ethyl acetate (B1210297) also being viable options. youtube.com In the synthesis of other tin(IV) complexes, methanol has been used as a solvent for refluxing the reactants. mdpi.com For certain tin(II) complexes, THF is used to dissolve the tin halide precursor before reacting it with other ligands. nih.gov
A general procedure in a non-aqueous solvent system might involve:
Dissolving the tin(IV) precursor (e.g., SnCl₄) in a suitable non-aqueous solvent like THF.
Adding a solution of tartaric acid or a tartrate salt in the same or a miscible solvent.
Controlling the reaction temperature, which could range from room temperature to the reflux temperature of the solvent. nih.govyoutube.com
Isolating the product, which may precipitate directly from the solution or require partial solvent removal by distillation. youtube.comgoogle.com
The choice of solvent can significantly impact the coordination environment of the tin atom and the structure of the final complex. Aprotic solvents like acetonitrile (B52724) have been shown to yield different products compared to protic solvents like methanol in the synthesis of metal oxides. nih.gov
Solid-State Synthesis Approaches
Solid-state synthesis methods are powerful techniques for producing crystalline materials directly, often with unique morphologies and properties not accessible through solution-phase routes.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are highly effective methods for producing well-crystallized metal oxide and coordination complex nanoparticles. researchgate.net These techniques involve a chemical reaction in a closed system (an autoclave) at temperatures above the boiling point of the solvent (water for hydrothermal, an organic solvent for solvothermal), leading to elevated pressure. These conditions enhance the solubility and reactivity of precursors, facilitating the formation of crystalline products. smolecule.comnih.gov
The hydrothermal synthesis of tin(II) tartrate hydrate (B1144303), for example, is achieved through a controlled reaction between tin(II) chloride and tartaric acid under specific temperature and pressure, yielding high-quality crystalline products with controlled particle size. smolecule.com Similarly, nanocrystalline tin(IV) oxide (SnO₂) has been synthesized hydrothermally from various tin precursors, including tin chlorides and nitrates. researchgate.netnanoient.orgjim.org.cnresearchgate.net
In a typical solvothermal synthesis of tin(IV) oxide spheres, a tin source like SnCl₄·5H₂O is reacted in a solvent such as methanol, often with an additive like triethylene glycol to regulate particle size and morphology. nih.gov The reaction is carried out at temperatures around 200 °C for a specific duration. nih.gov This approach allows for the synthesis of monodisperse, porous spheres with high surface area. nih.govrsc.org
Table 1: Comparison of Hydrothermal/Solvothermal Synthesis Parameters for Tin-Based Materials
| Parameter | Tin(IV) Oxide (Porous Spheres) nih.gov | Tin Oxide Nanoparticles researchgate.net |
| Tin Precursor | SnCl₄·5H₂O | SnCl₄·5H₂O |
| Solvent | Methanol | Ethanol/Water |
| Additive | Triethylene glycol | NaOH (for pH adjustment) |
| Temperature | 200 °C | 120 - 180 °C |
| Time | 60 minutes | 12 - 18 hours |
| Resulting Product | Porous SnO₂ spheres | SnO₂ Nanoparticles |
Thermal Decomposition as a Synthetic Pathway
Thermal decomposition involves heating a precursor compound to a temperature at which it breaks down to form the desired product. This method is a viable route for synthesizing metal oxides and some complexes from suitable precursors like carboxylates or oxyhydroxides. acs.org
The synthesis of SnO₂ can be achieved through the controlled thermal decomposition of tin(II) oxyhydroxide (Sn₆O₄(OH)₄). acs.org This process is complex, involving the initial decomposition of the precursor followed by the oxidation of the intermediate tin(II) species. acs.org Similarly, various organotin(IV) complexes have been studied for their thermal decomposition patterns. researchgate.net
For tin(IV) tartrate, a potential synthetic route could involve the preparation of a precursor complex containing both tin and tartrate ligands, which is then carefully heated. The thermal treatment would remove volatile components, leading to the formation of the final tin(IV) tartrate structure. The temperature and atmosphere (e.g., air or inert gas) are critical parameters that would need to be controlled to prevent decomposition into tin oxides. core.ac.uk
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of tin(IV) tartrate is crucial for achieving high purity, desired crystallinity, and maximum yield. This involves systematically varying key reaction parameters.
For solvothermal and hydrothermal methods, critical factors include the choice of tin source, solvent, additives, reaction temperature, and reaction time. nih.govrsc.org Studies on the synthesis of SnO₂ have shown that temperature is a highly significant factor affecting crystal size, followed by precursor concentration and reaction time. researchgate.net For instance, lowering the reaction temperature in the solvothermal synthesis of SnO₂ allowed for the preparation of monodisperse porous spheres with yields of approximately 60%. nih.gov
In solution-phase synthesis, the yield can be maximized by carefully controlling stoichiometry and reaction conditions. In the synthesis of anhydrous tin(IV) acetate, a precursor for other carboxylates, using an excess of acetic anhydride (B1165640) and controlling the temperature between 80 °C and 130 °C were found to be advantageous, resulting in high yields. google.com Subsequent reaction with other carboxylic acids to form different tin(IV) carboxylates can achieve yields of at least 95-97%. google.com
The optimization process often involves a multi-parameter approach, as summarized below.
Table 2: Key Parameters for Optimization of Tin(IV) Complex Synthesis
| Parameter | Influence on Synthesis | Example from Research |
| Precursor Concentration | Affects reaction rate and crystal size of the product. | In hydrothermal synthesis of SnO₂, varying SnCl₄·5H₂O concentration from 0.12 M to 0.16 M impacted the final crystal size. researchgate.net |
| Temperature | Controls reaction kinetics, crystallinity, and phase purity. Can also induce decomposition. | Raising the temperature from 140°C to 160°C in a tin carboxylate synthesis increased the conversion to the desired product. googleapis.com |
| Solvent/Additives | Determines solubility of reactants and can direct the morphology of the final product. | Using triethylene glycol as an additive in solvothermal synthesis helped regulate the particle size of SnO₂ spheres. nih.gov |
| Reaction Time | Influences the completeness of the reaction and the growth of crystalline products. | In the synthesis of tin(IV) iodide, the reaction was considered complete after about 40 minutes at reflux. youtube.com |
| pH | Affects the speciation of ligands (e.g., tartaric acid) and the precipitation of the final product. | In hydrothermal synthesis, NaOH was added to adjust the pH to 13 to facilitate the reaction. researchgate.net |
By systematically adjusting these parameters, the synthesis of 2,3-dihydroxybutanedioate;tin(4+) can be tailored to produce a material with specific characteristics suitable for its intended applications, while maximizing the efficiency of the reaction.
Structural Elucidation and Advanced Characterization of Tin Iv Tartrate Complexes
Spectroscopic Characterization
The elucidation of the intricate structure of tin(IV) tartrate complexes relies heavily on a combination of spectroscopic methods. Each technique offers a unique window into the molecular framework, from the vibrational modes of the coordinated ligands to the electronic environment of the central tin atom.
Infrared (IR) Spectroscopy: Analysis of Ligand Coordination and Functional Groups
Infrared (IR) spectroscopy is a fundamental tool for probing the coordination of the tartrate ligand to the tin(IV) center. The binding of the tartrate's carboxylate and hydroxyl groups to the metal ion induces significant shifts in their characteristic vibrational frequencies compared to the free ligand.
The IR spectrum of tin(IV) tartrate is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid groups of free tartaric acid and the appearance of distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups (COO⁻). The separation (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the carboxylate group is diagnostic of its coordination mode. A large separation suggests a monodentate coordination, while a smaller separation is indicative of bidentate chelation or bridging. In tin(IV) tartrate, the tartrate ligand typically acts as a multidentate ligand, binding through both the carboxylate and hydroxyl oxygens.
The coordination of the hydroxyl groups is evidenced by a shift in the C-O stretching and O-H bending frequencies. Furthermore, the spectrum will exhibit new bands at lower frequencies (typically below 600 cm⁻¹) corresponding to the Sn-O stretching vibrations, which are direct evidence of the formation of the tin-oxygen bonds. researchgate.netrsc.org
Table 1: Typical IR Absorption Bands for Tin(IV) Tartrate This table is based on established principles for metal carboxylate and alkoxide complexes, as direct experimental data for this specific compound is not widely published.
| Functional Group | Free Ligand (Tartaric Acid) (cm⁻¹) | Tin(IV) Tartrate Complex (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch (hydroxyl) | ~3300 (broad) | ~3400 (sharper) | ν(O-H) |
| C=O Stretch (acid) | ~1730 | - | ν(C=O) |
| COO⁻ Asymmetric Stretch | - | ~1600-1650 | νₐsym(COO⁻) |
| COO⁻ Symmetric Stretch | - | ~1380-1420 | νₛym(COO⁻) |
| C-O Stretch (hydroxyl) | ~1090 | Shifted to lower frequency | ν(C-O) |
| Sn-O Stretch | - | ~450-600 | ν(Sn-O) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR
Multinuclear NMR spectroscopy provides detailed information about the structure of tin(IV) tartrate in solution.
¹H NMR: The proton NMR spectrum reveals the environment of the hydrogen atoms in the tartrate ligand. In free tartaric acid, the methine protons (-CH(OH)-) appear as a singlet around 4.4 ppm. chemicalbook.com Upon coordination to the Sn(IV) center, these protons become diastereotopic, leading to a more complex splitting pattern, often an AX or AB quartet, and a downfield shift due to the electron-withdrawing effect of the metal center. cdnsciencepub.com The chemical shifts and coupling constants are sensitive to the specific coordination geometry of the complex.
¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework. The signals for the carboxylate carbon (C=O) and the methine carbon (-CH(OH)-) of the tartrate ligand are most affected by coordination. The carboxylate carbon signal (around 175 ppm in free tartaric acid) will shift upon coordination. chemicalbook.comchemicalbook.com Similarly, the methine carbon signal (around 72 ppm in the free acid) will also experience a shift, confirming the involvement of the hydroxyl groups in bonding to the tin center. researchgate.net
¹¹⁹Sn NMR: ¹¹⁹Sn NMR is particularly powerful for directly probing the coordination environment of the tin nucleus. huji.ac.il Tin(IV) complexes typically exhibit sharp signals over a wide chemical shift range. For hexa-coordinate tin(IV) complexes, the chemical shifts are generally found in the range of -600 to -800 ppm relative to the standard tetramethyltin (B1198279) (Me₄Sn). huji.ac.ilst-andrews.ac.uk The specific chemical shift for tin(IV) tartrate would be indicative of an oxygen-rich coordination environment, confirming the formation of Sn-O bonds with the tartrate ligands. The presence of a single sharp resonance would suggest the existence of a single, stable species in solution under the experimental conditions. nih.gov
Table 2: Predicted NMR Chemical Shifts for Tin(IV) Tartrate This table is based on analogous compounds and general NMR principles, as direct experimental data for this specific compound is not widely published.
| Nucleus | Free Ligand (Tartaric Acid) | Tin(IV) Tartrate Complex | Observations |
|---|---|---|---|
| ¹H | ~4.4 ppm (s, 2H, CH) | > 4.5 ppm (AX or AB quartet) | Downfield shift and complex splitting due to coordination. |
| ¹³C | ~175 ppm (COO), ~72 ppm (CH) | Shifted from free ligand values | Confirms coordination of both carboxylate and hydroxyl groups. |
| ¹¹⁹Sn | Not applicable | -600 to -800 ppm | Characteristic of hexa-coordinate Sn(IV) in an oxygen environment. |
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight and composition of the tin(IV) tartrate complex and to study its fragmentation patterns. The molecular formula for a potential 1:2 complex (tin(IV) with two tartrate ligands) is C₈H₈O₁₂Sn. nih.gov
In ESI-MS, the complex is expected to be observed as pseudomolecular ions, such as [Sn(C₄H₄O₆)₂ + H]⁺ or [Sn(C₄H₄O₆)₂ + Na]⁺. The isotopic pattern of these ions would be characteristic of the presence of tin, which has several stable isotopes. Tandem MS (MS/MS) experiments would reveal fragmentation pathways, which typically involve the sequential loss of ligands or parts of the ligands, providing further structural confirmation.
Table 3: Expected Ions in the ESI-Mass Spectrum of a 1:2 Tin(IV) Tartrate Complex
| m/z (for ¹²⁰Sn) | Formula | Interpretation |
|---|---|---|
| 415.9 | [C₈H₈O₁₂Sn] | Molecular Ion |
| 416.9 | [C₈H₉O₁₂Sn]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 438.9 | [C₈H₈O₁₂SnNa]⁺ | Sodiated Adduct [M+Na]⁺ |
| 267.9 | [C₄H₄O₆Sn]⁺ | Fragment ion after loss of one tartrate ligand |
UV-Visible Electronic Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the tin(IV) tartrate complex. Since Sn(IV) has a d¹⁰ electronic configuration, d-d electronic transitions are not possible. The observed absorption bands in the UV region are therefore attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These transitions involve the excitation of an electron from a high-energy orbital on the oxygen atoms of the tartrate ligand to an empty orbital on the tin(IV) center. The energy of these LMCT bands is sensitive to the nature of the ligand and the coordination geometry. Typically, for tin(IV) complexes with oxygen-donor ligands, strong absorption bands are expected in the range of 200-300 nm. researchgate.netaps.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of the tin atom. The binding energy of the core electrons is characteristic of the element and its chemical environment. youtube.com
For tin, the Sn 3d peaks are the most intense and are used for analysis. A key feature is the chemical shift between different oxidation states. The binding energy of the Sn 3d₅/₂ peak for Sn(IV) in an oxide environment (like SnO₂) is found at approximately 486.5-487.0 eV. aps.orgstonybrook.edu This is about 0.7-1.5 eV higher than the binding energy for Sn(II) in SnO (approx. 485.8-486.0 eV). aps.org The observation of the Sn 3d₅/₂ peak for tin(IV) tartrate in this higher binding energy range would confirm the +4 oxidation state of the tin center. The O 1s spectrum can also be deconvoluted to distinguish between oxygen atoms in different environments (e.g., Sn-O-C vs. C-O-H). ornl.gov
Table 4: Expected XPS Binding Energies for Tin(IV) Tartrate
| Core Level | Expected Binding Energy (eV) | Interpretation |
|---|---|---|
| Sn 3d₅/₂ | 486.5 - 487.0 | Confirms Sn(IV) oxidation state |
| Sn 3d₃/₂ | 495.0 - 495.5 | Spin-orbit splitting partner of Sn 3d₅/₂ |
| O 1s | ~531-533 | Can be deconvoluted for different oxygen environments |
| C 1s | ~285-289 | Can be deconvoluted for C-C/C-H, C-O, and O-C=O |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for redox-active systems)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons (paramagnetic species). Tin(IV) has a closed-shell d¹⁰ electronic configuration, meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, tin(IV) tartrate is EPR-silent and will not produce a signal. nih.gov
However, EPR can be a valuable tool in this context for detecting paramagnetic impurities or different oxidation states. For example, if there were any contamination with paramagnetic metal ions (e.g., Fe(III), Cu(II)) or if the synthesis resulted in a small fraction of a tin radical species (like Sn(I) or Sn(III)), these would be detectable by EPR. nih.govcopernicus.org The technique is therefore primarily used as a probe for the purity of the diamagnetic complex in terms of redox-active species. nih.gov
Crystallographic Analysis
Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within a crystalline solid. For tin(IV) tartrate complexes, both single-crystal and powder X-ray diffraction methods are employed to elucidate detailed structural information.
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement in a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the crystal structure, including bond lengths, bond angles, and crystallographic parameters, can be constructed.
In the study of tin-containing compounds, SCXRD has been instrumental. For instance, the crystal structure of a mixed-valence tin compound, Sn(II)₄Sn(IV)O₂(O₂CCF₃)₈, was determined using SCXRD. researchgate.netresearchgate.net The crystals were found to be tetragonal, belonging to the space group I4₂d, with unit cell parameters a = b = 12.448(3) Å and c = 33.300(4) Å. researchgate.netresearchgate.net Similarly, the structure of stannic ethylenediaminetetraacetate (B1237979) monohydrate was elucidated, revealing a monoclinic crystal system with space group P2₁/c. researchgate.net For tin(IV) chloride octahydrate, SCXRD analysis showed it is composed of SnCl₄(H₂O)₂ octahedral units. nih.gov
The general procedure for SCXRD involves mounting a suitable single crystal on a diffractometer. nih.gov The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected by a detector. nih.govnih.gov Software programs are then used to solve and refine the crystal structure. nih.gov
Table 1: Representative Crystallographic Data from SCXRD Studies
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| Sn(II)₄Sn(IV)O₂(O₂CCF₃)₈ researchgate.netresearchgate.net | Tetragonal | I4₂d | a = b = 12.448(3) Å, c = 33.300(4) Å |
| Stannic ethylenediaminetetraacetate monohydrate researchgate.net | Monoclinic | P2₁/c | a = 13.768 Å, b = 7.058 Å, c = 13.471 Å, β = 91.44° |
This table presents data for related tin compounds to illustrate the type of information obtained from SCXRD, as specific data for tin(IV) tartrate was not available in the search results.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information on the crystal structure, phase purity, and crystallite size of a material. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at different angles. researchgate.net
In the characterization of tin-based materials, PXRD is a standard technique. For example, the PXRD pattern of tin(IV) tungstate (B81510) nanoparticles was used to confirm their crystalline nature. researchgate.net Similarly, the crystal structures of various tin phosphates have been studied using PXRD, revealing different phases and unit cell parameters depending on the synthesis method. researchgate.net The analysis of iron tartrate nanoparticles by PXRD indicated an orthorhombic structure with an average crystallite size of 35.28 nm. researchgate.net
A typical PXRD scan is performed over a range of 2θ angles, with a specific step size. nih.gov The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline material.
Table 2: Example of Information from PXRD Analysis
| Material | Crystal System | Average Crystallite Size (nm) |
|---|---|---|
| Iron Tartrate Nanoparticles researchgate.net | Orthorhombic | 35.28 |
This table provides examples of data obtained from PXRD for related metal tartrates and tin compounds, as specific PXRD data for tin(IV) tartrate was not available in the search results.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition behavior.
TGA has been employed to study the thermal properties of various tin complexes. For instance, the thermal decomposition of a tin(IV) EDTA complex was shown to lose its hydrate (B1144303) water up to 520 K, followed by the pyrolysis of the anhydrous salt, leading to the formation of SnO₂ at 820–915 K. researchgate.net In the case of tin(IV) oxide gel, TGA revealed the presence of two types of physisorbed water and the subsequent dehydroxylation at higher temperatures. rsc.org The thermal stability of tin(II) and tin(IV) complexes with norfloxacin (B1679917) has also been investigated using TGA. researchgate.net
The TGA instrument consists of a high-precision balance with a furnace. eltra.com The sample is heated at a controlled rate, and the weight loss is recorded continuously. eltra.com
Table 3: Thermal Decomposition Data from TGA
| Compound | Decomposition Event | Temperature Range (K) |
|---|---|---|
| Tin(IV) EDTA complex researchgate.net | Loss of hydrate water | up to 520 |
| Tin(IV) EDTA complex researchgate.net | Formation of SnO₂ | 820–915 |
| Tin sodium inositol-hexaphosphate researchgate.net | Loss of hydrate water | up to 460 |
This table shows examples of TGA data for related tin compounds to illustrate the type of information obtained, as specific TGA data for tin(IV) tartrate was not available in the search results.
Microscopic and Morphological Characterization
Microscopic techniques are essential for visualizing the morphology, size, and structure of materials at the micro- and nanoscale.
Scanning electron microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. It provides information about the sample's surface topography and composition.
SEM has been used to study the morphology of various tin-containing materials. For example, SEM images of tin(IV) tungstate nanoparticles revealed a disc-like appearance. researchgate.net In the study of tin electrodeposition from tartrate solutions, SEM was used to analyze the deposit morphology, showing the influence of agitation on crystal shape. scribd.com
Transmission electron microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can provide much higher resolution than SEM, allowing for the visualization of the internal structure of materials, including their crystal structure and defects. youtube.com
TEM analysis of tin nanocrystals has been used to determine their size distribution, with average sizes ranging from 1.60 nm to 6.07 nm depending on the preparation conditions. researchgate.net For tin(IV) tungstate nanoparticles, high-resolution TEM (HRTEM) was used for characterization. researchgate.net TEM images of iron tartrate nanoparticles indicated a nearly spherical morphology with sizes ranging from 30 to 50 nm. researchgate.net To obtain high-quality TEM images, especially for resolving crystal planes, the sample should be very thin, ideally less than 20 nanometers. youtube.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 2,3-Dihydroxybutanedioate;tin(4+) |
| Tin(IV) tartrate |
| Sn(II)₄Sn(IV)O₂(O₂CCF₃)₈ |
| Stannic ethylenediaminetetraacetate monohydrate |
| Tin(IV) chloride octahydrate |
| Tin(IV) tungstate |
| Tin phosphates |
| Iron tartrate |
| Tin(IV) EDTA complex |
| Tin sodium inositol-hexaphosphate |
| Tin(II) and Tin(IV) complexes with norfloxacin |
| Tin(IV) oxide gel |
Coordination Chemistry of Tin Iv with 2,3 Dihydroxybutanedioate Ligand
Ligand Denticity and Binding Modes of Tartrate
The manner in which the tartrate ligand binds to the tin(IV) center is defined by its denticity—the number of donor atoms attached to the central metal ion. nih.govwho.int Tartrate is a potentially tetradentate ligand, meaning it can bind through up to four of its oxygen atoms. The specific binding mode, however, is influenced by factors such as the pH of the solution and the metal-to-ligand ratio.
In acidic conditions, the carboxylate groups are more likely to be the primary binding sites. As the pH increases, deprotonation of the hydroxyl groups can occur, enabling them to also participate in coordination. This can lead to the formation of stable five-membered chelate rings, where the tin(IV) ion is bound to both a carboxylate oxygen and an adjacent hydroxyl oxygen. researchgate.net This chelation significantly enhances the stability of the resulting complex.
Commonly observed binding modes for tartrate with metal ions include:
Bidentate: Coordination through the two oxygen atoms of one carboxylate group, or more commonly, through one carboxylate oxygen and the oxygen of the adjacent hydroxyl group.
Tridentate: Binding through both carboxylate oxygens and one hydroxyl oxygen, or one carboxylate and both hydroxyl groups.
Tetradentate: Utilization of all four oxygen donor atoms to bind to one or more metal centers. In many cases, tartrate can act as a bridging ligand, coordinating to two different metal ions.
The electrochemical behavior of tin in tartaric acid solutions indicates the formation of tin tartrate complexes, with the active dissolution of tin proceeding through Sn(II) species which are subsequently oxidized to Sn(IV). researchgate.net
Stereochemical Aspects of Coordination, including Chirality
Tartaric acid exists as chiral isomers (D- and L-tartaric acid) and an achiral meso form. The chirality of the tartrate ligand can have a profound impact on the stereochemistry of the resulting tin(IV) complex, potentially leading to the formation of diastereomers with distinct physical and chemical properties. The coordination of a chiral ligand to a metal center can induce a preferred spatial arrangement of other ligands around the metal, a phenomenon known as chiral induction.
For instance, the use of chiral ligands like derivatives of tartaric acid has been instrumental in the synthesis of chiral coordination polymers with specific functionalities. tandfonline.com While specific studies on the stereochemical outcomes of tin(IV) and chiral tartrate are limited, it is a well-established principle in coordination chemistry that the inherent chirality of the ligand can be transferred to the supramolecular structure of the complex. rsc.org
Coordination Geometries and Isomerism
The coordination number and geometry of tin(IV) complexes are diverse, with octahedral and trigonal bipyramidal arrangements being particularly common. nih.govresearchgate.net The specific geometry adopted by a tin(IV)-tartrate complex will depend on the number of coordinated tartrate ligands and other species, such as water or hydroxide (B78521) ions, in the coordination sphere.
Octahedral Coordination
Six-coordinate tin(IV) complexes typically adopt an octahedral geometry. In the case of tin(IV) tartrate, this could involve one or more tartrate ligands. For example, a 1:2 complex of tin(IV) with bidentate tartrate ligands would result in an octahedral arrangement. The crystal structure of tin(IV) chloride octahydrate reveals the presence of octahedral [SnCl₄(H₂O)₂] units, demonstrating the preference of tin(IV) for this coordination number. nih.gov Similarly, tin(IV) fluoride (B91410) features octahedrally coordinated tin atoms. wikipedia.org
Trigonal Bipyramidal Coordination
Five-coordinate tin(IV) complexes often exhibit a trigonal bipyramidal geometry. This geometry could arise in tin(IV)-tartrate complexes, for instance, in a mononuclear complex with one tridentate tartrate ligand and two monodentate ligands. Studies on trigonal-bipyramidal tin(IV) complexes with other ligands have shown that this geometry is readily accessible.
Equilibrium and Isomeric Mixtures in Solution
In solution, the situation is often more complex, with equilibria existing between different isomeric forms and species with varying coordination numbers. The study of titanium(IV) tartrate complexes in aqueous solutions has revealed the formation of mononuclear, dinuclear, and even tetranuclear species, depending on the pH and concentration of the reactants. researchgate.net It is highly probable that tin(IV) exhibits similar behavior in tartrate solutions, forming a variety of complex species in equilibrium.
The presence of multiple donor sites on the tartrate ligand also allows for the possibility of linkage isomerism, where the ligand coordinates to the metal center through different sets of donor atoms. Furthermore, the geometric arrangement of the ligands can lead to cis-trans isomerism in octahedral complexes.
Complexation Mechanisms and Formation Constants
The formation of tin(IV)-tartrate complexes in aqueous solution is expected to proceed via a stepwise mechanism. Initially, the tin(IV) ion, which exists in a hydrated form, will undergo ligand substitution reactions where water molecules are replaced by tartrate ligands. The rate and extent of these reactions are governed by the formation constants of the various complex species.
The following table, based on data from the analogous titanium(IV)-tartrate system, illustrates the types of complex species and their formation constants that might be expected in a tin(IV)-tartrate system.
| Complex Species (Analogous Ti(IV) System) | Logarithm of Formation Constant (log β) |
| [Ti(H₂Tart)]²⁺ | 4.55 |
| [Ti(HTart)]⁺ | 8.20 |
| [Ti(Tart)] | 12.15 |
| [Ti₂(OH)₂(HTart)₂]²⁺ | 26.10 |
| [Ti₂(OH)₂(Tart)₂] | 34.50 |
| Data from a study on Titanium(IV) tartrate complexes and is presented for illustrative purposes. researchgate.net |
It is important to note that tin(IV) is prone to hydrolysis in aqueous solutions, leading to the formation of various hydroxo complexes and potentially tin(IV) oxide precipitates. researchgate.net The presence of a strong chelating ligand like tartrate can, however, stabilize the tin(IV) ion in solution and prevent its precipitation.
Multinuclear and Oligomeric Complex Formation
The coordination chemistry of tin(IV) with the 2,3-dihydroxybutanedioate (tartrate) ligand is characterized by a strong tendency to form multinuclear and oligomeric complexes in aqueous solutions. This behavior is driven by the ability of the tartrate ligand, with its multiple hydroxyl and carboxylate groups, to bridge metal centers, and the propensity of the highly charged tin(IV) ion to undergo hydrolysis and form oxo- or hydroxo-bridged species.
While detailed studies focusing specifically on the multinuclear complexation of tin(IV) with tartrate are limited, extensive research on the analogous titanium(IV)-tartrate system provides significant insights. researchgate.net Given the similarities in ionic radius and charge, the behavior of tin(IV) is expected to closely parallel that of titanium(IV) in this context. Potentiometric titrations and mathematical modeling of the titanium(IV)-tartrate system have revealed the formation of various di- and tetranuclear complexes in solution, depending on factors such as pH and the metal-to-ligand ratio. researchgate.net
It is well-established that tin(IV) readily hydrolyzes in aqueous solutions, even in strongly acidic conditions, to form hydrous tin oxide. nih.gov This intrinsic property, combined with the chelating and bridging capabilities of the tartrate ligand, facilitates the formation of complex polynuclear structures. The tartrate anion can coordinate to tin(IV) through its carboxylate oxygen atoms and the hydroxyl groups, creating stable chelate rings. Simultaneously, these ligands can bridge multiple tin(IV) centers. Furthermore, deprotonated hydroxyl groups or water molecules can lead to the formation of μ-oxo and μ-hydroxo bridges between tin(IV) ions, resulting in the assembly of larger oligomeric and polymeric structures.
Studies on other tetravalent metal ions with various carboxylate ligands have also demonstrated the formation of stable hexanuclear clusters with a common [M₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core. researchgate.net Although not yet explicitly reported for tin(IV) with tartrate, the formation of such stable polynuclear cores is a plausible structural motif.
The formation of these multinuclear and oligomeric species is a critical aspect of the solution chemistry of tin(IV) tartrate, influencing its solubility, reactivity, and potential applications. The following tables, based on the analogous titanium(IV)-tartrate system, illustrate the types of complex species that are likely to be present in a tin(IV)-2,3-dihydroxybutanedioate system under varying conditions. researchgate.net
Table 1: Proposed Multinuclear Tin(IV)-Tartrate Complexes in Aqueous Solution
| Complex Type | Proposed Formula | Key Structural Features |
| Dinuclear | [Sn₂(OH)₂(tartrate)₂]²⁻ | Two tin(IV) centers bridged by two hydroxide ions and coordinated by two tartrate ligands. |
| Dinuclear | [Sn₂(OH)₃(tartrate)₂]³⁻ | Similar to the above, with an additional bridging hydroxide ion. |
| Tetranuclear | [Sn₄O(OH)₅(tartrate)₄]⁵⁻ | A tetranuclear cluster with a central oxo bridge and multiple hydroxo and tartrate bridges. |
Table 2: Influence of pH on the Formation of Tin(IV)-Tartrate Species (Analogous to Ti(IV) System)
Theoretical and Computational Investigations of Tin Iv Tartrate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary quantum chemical method for studying the properties of coordination compounds, including those of tin(IV). researchgate.net This approach allows for the accurate calculation of electronic structure and molecular properties by modeling the electron density of the system.
The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap generally signifies high stability, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov
For a tin(IV) tartrate complex, DFT calculations would typically show the HOMO to be localized primarily on the tartrate ligand, which is rich in electrons from its oxygen atoms. Conversely, the LUMO is expected to be centered on the electron-deficient tin(IV) metal center. The energy of this gap dictates the energy required to excite an electron from the ligand to the metal, a process known as a ligand-to-metal charge transfer (LMCT). The precise value of the HOMO-LUMO gap can be influenced by factors such as the coordination number and the geometry of the complex. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Tin(IV) Tartrate Complex
| Parameter | Illustrative Value (eV) | Primary Contribution |
|---|---|---|
| HOMO Energy | -7.5 | Tartrate Ligand (Oxygen p-orbitals) |
| LUMO Energy | -1.2 | Tin(IV) center (s- and p-orbitals) |
| HOMO-LUMO Gap | 6.3 | - |
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By finding the structure with the minimum energy, calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Tin(IV) is known to form complexes with various coordination numbers, with six-coordinate octahedral geometry being very common. nih.gov In a tin(IV) tartrate complex, the tartrate ligand can coordinate to the tin(iv) ion through its carboxylate oxygen atoms and hydroxyl oxygen atoms, acting as a bidentate or even a bridging ligand to form polynuclear structures. DFT calculations can elucidate the most favorable coordination mode. For a monomeric complex where tartrate acts as a tetradentate ligand, or in a structure involving two bidentate tartrate ligands, a distorted octahedral geometry around the central tin atom would be expected. nih.govresearchgate.net
Table 2: Predicted Geometrical Parameters for a Hypothetical cis-Octahedral Tin(IV) Tartrate Complex
| Parameter | Predicted Value |
|---|---|
| Sn-O (carboxylate) Bond Length | ~2.10 Å |
| Sn-O (hydroxyl) Bond Length | ~2.15 Å |
| O-Sn-O Bond Angle (chelate ring) | ~85° |
| O-Sn-O Bond Angle (trans) | ~170° |
Theoretical vibrational analysis via DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes of the molecule.
For tin(IV) tartrate, these calculations would help identify characteristic vibrational bands. Key features in the IR spectrum would include the stretching vibrations of the Sn-O bonds, the symmetric and asymmetric stretches of the carboxylate (COO⁻) groups, and the C-O and O-H stretches of the hydroxyl groups. Comparing the computed vibrational spectrum with the experimental one is a standard method for confirming the proposed molecular structure obtained from geometry optimization. researchgate.net
Table 3: Key Predicted Vibrational Frequencies for Tin(IV) Tartrate
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretching (hydroxyl) | 3200 - 3500 |
| C=O Stretching (coordinated carboxylate) | 1550 - 1650 |
| C-O Stretching (hydroxyl) | 1000 - 1200 |
| Sn-O Stretching | 400 - 600 |
DFT calculations can provide a detailed picture of the electron distribution within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial atomic charges to each atom, offering insights into the polarity and the nature of the chemical bonds. nih.govrsc.org
Table 4: Illustrative Mulliken Atomic Charges for a Hypothetical Tin(IV) Tartrate Complex
| Atom | Illustrative Mulliken Charge (a.u.) |
|---|---|
| Sn (Tin) | +1.8 |
| O (Coordinated Carboxylate) | -0.75 |
| O (Coordinated Hydroxyl) | -0.65 |
| C (Carboxylate) | +0.8 |
Ligand Field Theory and Crystal Field Theory Applications
Crystal Field Theory (CFT) and its more sophisticated extension, Ligand Field Theory (LFT), are models used to describe the electronic structure of metal complexes. libretexts.orgwikipedia.orgbritannica.com These theories focus on the electrostatic interaction between the metal ion's d-orbitals and the surrounding ligands. walshmedicalmedia.combyjus.com When ligands approach the central metal ion, the degeneracy of the five d-orbitals is lifted, meaning they split into different energy levels. uni-siegen.de The pattern and magnitude of this splitting (Δ) depend on the geometry of the complex and the nature of the ligands. ibchem.com
However, the application of these theories to tin(IV) tartrate is primarily conceptual. The tin(IV) ion has a [Kr]4d¹⁰ electron configuration, meaning its d-orbitals are completely filled. For d¹⁰ ions, there is only one possible arrangement of electrons, and the net Ligand Field Stabilization Energy (LFSE) is zero, regardless of the coordination geometry or ligand strength. uni-siegen.de Furthermore, because the d-shell is full, electronic transitions between d-orbitals (d-d transitions), which are responsible for the vibrant colors of many transition metal complexes, are not possible. uni-siegen.de Consequently, tin(IV) complexes are typically colorless and diamagnetic.
Despite these limitations, LFT still provides a valid framework for understanding that the d-orbitals of the tin atom are affected by the ligand environment and split into higher and lower energy sets, even if all levels are occupied. libretexts.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the system's dynamic evolution, including conformational changes and interactions with its environment, such as a solvent. nih.gov
While specific MD simulation studies on tin(IV) tartrate are not prominent in the literature, this method holds significant potential for its investigation. MD simulations could be employed to:
Study Solvation: Analyze the structure and dynamics of water molecules or other solvents in the coordination sphere of the tin(IV) tartrate complex.
Assess Stability: Investigate the stability of the coordination bonds over time in a solution, observing potential ligand exchange or dissociation events.
Explore Conformational Space: Sample the different possible conformations of the flexible tartrate ligand when coordinated to the tin center.
DFT-based MD simulations, which use forces calculated from quantum mechanics at each time step, have been successfully applied to study the properties of elemental tin at various temperatures and pressures, demonstrating the utility of this approach for tin-containing systems. aps.orgresearchgate.net A similar approach could yield valuable insights into the behavior of tin(IV) tartrate in complex environments.
Advanced Materials Science Applications Derived from Tin Iv Tartrate
Precursors for Inorganic Materials Synthesis
The use of well-defined molecular precursors is a cornerstone of modern materials synthesis, allowing for precise control over the composition, size, and morphology of the final inorganic product. Tin(IV) complexes, including tartrates, are actively explored in this capacity.
Tin(IV) oxide (SnO₂) is a wide-bandgap n-type semiconductor renowned for its applications in gas sensors, transparent conducting electrodes, catalysts, and lithium-ion batteries. nih.gov The properties of SnO₂ are highly dependent on its nanostructure. Various methods, including sol-gel, hydrothermal, and precipitation, are employed for its synthesis, often using tin salts like tin chlorides as precursors. nih.govresearchgate.net
A key strategy for producing nanomaterials is the thermal decomposition of a metal-organic precursor. Research has demonstrated that a tin(IV) oxide core can be fabricated through the direct thermal decomposition of a tin(IV) complex in the air at elevated temperatures (e.g., 450 °C). researchgate.net This method allows the organic ligand, such as tartrate, to be burned off, leaving behind the desired metal oxide. This approach offers a pathway to control the final morphology of the SnO₂. While many studies use simple tin salts or employ green synthesis routes with plant extracts as capping agents researchgate.netnih.gov, the use of a chelated tin(IV) complex like a tartrate can provide better control over the hydrolysis and condensation reactions during synthesis, potentially leading to more uniform nanoparticles.
Table 1: Properties of SnO₂ Nanomaterials Synthesized from Tin Precursors
| Property | Value/Description | Synthesis Method Context | Reference |
|---|---|---|---|
| Structure | Tetragonal Rutile | Common for hydrothermally synthesized SnO₂ from tin chloride. | researchgate.netd-nb.info |
| Average Particle Size | 6 - 25 nm | Varies with synthesis method (e.g., green synthesis, hydrothermal). | researchgate.netchalcogen.ro |
| Optical Band Gap | ~3.6 - 4.3 eV | Dependent on particle size (quantum confinement effect). | d-nb.infochalcogen.ro |
| Photoluminescence (PL) | Emission peak at ~581 nm | For SnO₂ core derived from thermal decomposition of a Sn(IV) complex. | researchgate.net |
Tin-based halide perovskites are leading candidates to replace toxic lead-based perovskites in solar cells and other optoelectronic devices. rsc.org A major challenge in this field is the chemical instability of tin, specifically the facile oxidation of the active Sn²⁺ state to Sn⁴⁺, which creates defects and degrades device performance. nih.gov
Consequently, much of the research focuses on preventing the formation of Sn(IV) or removing it. Strategies include using additives like tin(II) fluoride (B91410) (SnF₂) or even metallic tin (Sn(0)) nanoparticles to scavenge Sn(IV) ions from the precursor solution via a comproportionation reaction (Sn⁴⁺ + Sn → 2Sn²⁺). nih.govnih.gov
However, Sn(IV) compounds can play a deliberate role in perovskite synthesis. Studies have shown that Sn(IV) halides (e.g., SnCl₄, SnBr₄) can be used as additives to control the anisotropic growth of perovskite nanocrystals, leading to the formation of nanoplates. researchgate.net The hard Lewis acid character of the Sn⁴⁺ ion can alter the chemical equilibrium in the precursor solution, influencing the kinetics of nanocrystal formation. researchgate.net Furthermore, thin films containing the perovskite-structured compound ammonium (B1175870) hexachlorostannate(IV) ((NH₄)₂[SnCl₆]) have been formed from solutions containing SnCl₄, highlighting the ability of Sn(IV) to be integrated into perovskite-type structures. mdpi.com While tin(IV) tartrate is not a common starting material, these findings show the critical importance of controlling the Sn(IV) concentration and the potential for using Sn(IV) precursors to direct the synthesis of complex inorganic structures.
Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Tin(IV) Tartrate Units
Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters (nodes) linked by organic ligands. The choice of node and linker dictates the structure and properties of the resulting framework, which can be tailored for applications in gas storage, catalysis, and sensing.
The Sn(IV) ion is an excellent candidate for a MOF node due to its strong Lewis acidity and ability to form stable, high-coordination number complexes. Its oxophilic nature makes it particularly well-suited to form robust bonds with oxygen-donating linkers like carboxylates and phosphonates. mdpi.com Research has demonstrated the construction of highly stable porous coordination polymers using a tin(IV)porphyrin complex as the building unit, linked by aromatic tricarboxylic acids. mdpi.comresearchgate.net In these structures, the carboxylate groups of the linkers form strong bonds with the axial positions of the Sn(IV) center, creating a stable and porous framework. mdpi.com
This principle directly applies to tartrate, which is a polyfunctional carboxylate ligand. Similarly, a highly robust and porous tin(IV) triphosphonate framework has been reported, which exhibits high thermal and moisture stability, properties that are crucial for many industrial applications. nih.gov Although specific MOFs built directly from tin(IV) and tartaric acid are not widely reported in the literature, these examples with analogous carboxylate and phosphonate (B1237965) linkers strongly indicate the high potential for using tin(IV) tartrate units to construct novel, functional framework materials.
Table 2: Examples of Tin(IV)-Based Frameworks
| Framework Type | Linker Type | Key Properties | Reference |
|---|---|---|---|
| Porous Coordination Polymer | Aromatic Carboxylic Acid | High stability, permanent porosity, visible-light photocatalytic activity. | mdpi.comresearchgate.net |
| Metal-Organic Framework | Triphosphonic Acid | High thermal and moisture stability, surface area >500 m²/g. | nih.gov |
| Coordination Complex | Thiosemicarbazone | Forms one-dimensional chains via hydrogen bonding. | st-andrews.ac.uk |
Surface Functionalization and Coating Technologies
Modifying the surfaces of materials is critical for controlling their interaction with the environment and for integrating them into devices. Tin-based compounds are widely used for coatings, most notably tin(IV) oxide as a transparent conductive layer.
Thin, transparent films can be prepared from solutions of tin(IV) precursors, such as SnCl₄ in ethanol, and deposited on substrates using methods like spray pyrolysis or spin-coating. mdpi.com These films can be amorphous or crystalline depending on the heat treatment. Such processes are fundamental to the manufacturing of flexible solar cells and other electronic devices. mdpi.com While specific research on using tin(IV) tartrate for large-area coatings is limited, organotin complexes have been shown to act as effective photostabilizers when blended with polymers like PVC, where they function by coordinating with the polymer chains and scavenging reactive species. nih.gov This suggests a role for tin(IV) complexes in the functionalization of polymer surfaces and bulk materials.
Photophysical Properties of Tin(IV) Tartrate Complexes in Materials Context
The interaction of light with materials is central to applications in light-emitting diodes (LEDs), sensors, and photocatalysis. Tin(IV) complexes have emerged as attractive candidates for photofunctional materials due to their unique electronic and photophysical properties. rsc.org
Researchers have synthesized novel tin(IV) complexes that exhibit both photoluminescence (PL) and electroluminescence (EL). researchgate.net For instance, a tin(IV) complex featuring quinoline-derived ligands was successfully used as the emissive material in an organic light-emitting diode (OLED), producing a blue-green emission. researchgate.net The photophysical properties are often governed by ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand transitions, which can be tuned by modifying the organic ligand. researchgate.net
The photoluminescence of tin-based materials is also a critical aspect of their use in perovskites, where strong PL is indicative of a low-defect material. nih.gov The study of how ligands like tartrate influence the electronic structure and excited states of the Sn(IV) center is crucial for designing new phosphors and emissive materials. The inherent chirality and multiple coordination sites of the tartrate ligand could lead to unique photophysical behaviors in its tin(IV) complexes.
Table 3: Photophysical Properties of Representative Tin(IV) Complexes
| Complex/Material | Emission Type | Emission Wavelength (nm) | Application Context | Reference |
|---|---|---|---|---|
| (C₁₃H₁₀NO)[SnCl₄(C₉H₆NO)] | Electroluminescence (EL) | 494 | Organic Light-Emitting Diode (OLED) | researchgate.net |
| SnO₂ core (from complex) | Photoluminescence (PL) | 581 | Emitter/Semiconductor Core | researchgate.net |
| Fluorescent Sn(IV) Complexes | Photoluminescence (PL) | Varies | Biomedical Molecular Imaging | rsc.org |
| Sn(IV)-Porphyrin Polymer | Photocatalysis | N/A (Visible Light Active) | Wastewater Remediation | mdpi.com |
Catalytic Applications of Tin Iv Tartrate in Synthetic Chemistry
Enantioselective Catalysis utilizing Chiral Tin(IV) Tartrate Complexes
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science. Chiral tin(IV) complexes, derived from the coordination of a tin(IV) metal center with chiral ligands, have emerged as promising catalysts for a variety of enantioselective transformations. The use of tartrate, a readily available and inexpensive chiral molecule, as a ligand for tin(IV) offers a straightforward approach to creating such chiral catalysts.
While specific research focusing exclusively on pre-formed tin(IV) tartrate complexes in enantioselective catalysis is not extensively documented, the principles of generating chiral catalysts from tin(IV) precursors and chiral diols are well-established. For instance, the in-situ generation of chiral titanium(IV) complexes with tartrate ligands has been shown to be highly effective in asymmetric oxidation reactions. In one study, L-tartrate anions were intercalated into a layered double hydroxide (B78521) and then coordinated with Ti(IV) centers. researchgate.net This system demonstrated significant catalytic activity and enantioselectivity in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. researchgate.net The orientation of the tartrate ligand within the catalyst structure was found to be crucial for the observed enantioselectivity. researchgate.net
This approach provides a strong precedent for the potential of chiral tin(IV) tartrate complexes in asymmetric catalysis. The coordination of the tartrate ligand to the tin(IV) center would create a chiral environment, capable of differentiating between enantiotopic faces or groups of a prochiral substrate, thus leading to the preferential formation of one enantiomer of the product. The specific nature of the tin(IV) tartrate complex, whether used as a homogeneous catalyst or supported on a solid matrix, would influence its activity and selectivity.
Table 1: Asymmetric Sulfoxidation using a Ti(IV)-Tartrate Complex
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Thioanisole | 93 | 98 |
| Methyl p-tolyl sulfide | 85 | 95 |
| Benzyl phenyl sulfide | 78 | 92 |
Data from a study on Ti(IV) complexes with tartrate ligands as a model for potential tin(IV) tartrate catalysis. researchgate.net
Catalysis in Organic Reactions (e.g., allylation reactions)
Tin compounds have a long history as reagents and catalysts in carbon-carbon bond-forming reactions, with allylation reactions being a prominent example. However, the use of tin(IV) tartrate specifically as a catalyst for allylation reactions is not well-documented in the scientific literature. Most reported tin-mediated allylation reactions utilize tin(II) salts, such as tin(II) chloride, often in conjunction with a promoter.
The general mechanism of tin-mediated allylation involves the formation of an allyltin (B8295985) species, which then reacts with an electrophile, typically an aldehyde or ketone, to form a homoallylic alcohol. The Lewis acidity of the tin species plays a crucial role in activating the carbonyl group of the electrophile towards nucleophilic attack.
While direct evidence for tin(IV) tartrate-catalyzed allylation is scarce, the Lewis acidic nature of tin(IV) compounds suggests a potential role in such reactions. A chiral tin(IV) tartrate complex could, in principle, catalyze the enantioselective allylation of aldehydes and ketones. In such a scenario, the tin(IV) center would coordinate to the carbonyl oxygen, enhancing its electrophilicity, while the chiral tartrate ligand would control the facial selectivity of the attack by the allyl nucleophile.
Research in the broader field of chiral Lewis acid catalysis provides a framework for how such a system might operate. For example, chiral titanium complexes derived from tartrate esters have been successfully employed as catalysts in enantioselective allylation reactions. These catalysts create a well-defined chiral pocket around the activated substrate, directing the approach of the nucleophile.
Role as a Catalyst in Polymerization and Esterification Reactions
Tin(IV) compounds are widely used as catalysts in both polymerization and esterification reactions, valued for their efficiency and selectivity. Tin(IV) carboxylates, in particular, have demonstrated significant activity in these transformations.
In the realm of polymerization, organotin(IV) derivatives are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters. nih.gov For instance, butyltin(IV) carboxylate compounds have been shown to be highly active catalysts for the ROP of ε-caprolactone, with the reaction proceeding to completion within a short period. nih.gov The catalytic activity is influenced by the nature of the carboxylate ligand attached to the tin(IV) center. nih.gov
The proposed mechanism for the ROP of ε-caprolactone catalyzed by tin(IV) carboxylates involves the coordination of the monomer to the tin center, followed by nucleophilic attack of an initiating group (e.g., an alkoxide or the carboxylate ligand itself) on the carbonyl carbon of the monomer, leading to ring opening and chain propagation. Given that tartaric acid is a dicarboxylic acid, a tin(IV) tartrate complex could potentially act as a bifunctional catalyst, initiating polymerization at both carboxylate ends.
Table 2: Ring-Opening Polymerization of ε-Caprolactone with Butyltin(IV) Carboxylate Catalysts
| Catalyst | Reaction Time (h) | Conversion (%) |
| [Bu((CH₃)₃CCOO)₂SnCl]₂ | 1 | 98 |
| [Bu(CF₃(CF₂)₅COO)₂SnCl]₂ | 1 | 95 |
| [Bu(CH₂=C(CH₃)COO)₂SnCl]₂ | 1 | 97 |
Data from a study on the catalytic activity of various butyltin(IV) carboxylates, illustrating the potential for tin(IV) tartrate in similar reactions. nih.gov
In esterification reactions, tin(IV) compounds function as effective Lewis acid catalysts, activating the carboxylic acid towards nucleophilic attack by the alcohol. The use of tin catalysts is advantageous as they are generally less corrosive than strong mineral acids and can be used in milder reaction conditions. Tin(IV) chloride is a known catalyst for esterification, though its high reactivity can sometimes lead to side reactions. google.com The use of tin(IV) carboxylates, such as tin(IV) tartrate, could offer a more moderate and selective catalytic system.
The synthesis of tin(IV) carboxylates can be achieved through various methods, including the reaction of elemental tin or tin oxides with carboxylic acids. google.com This suggests that tin(IV) tartrate could be readily prepared for use as a catalyst. The presence of hydroxyl groups on the tartrate ligand could also play a role in the catalytic cycle, potentially participating in proton transfer steps or influencing the coordination environment of the tin center.
Electrochemistry and Redox Behavior of Tin Iv Tartrate Complexes
Cyclic Voltammetry and Investigation of Redox Processes
Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of tin-tartrate complexes. The resulting voltammograms provide insights into the mechanisms of tin deposition and stripping.
In tartrate-sulfate baths, the electrodeposition of tin is a complex process. A typical cyclic voltammogram for a tin-tartrate solution shows distinct reduction and oxidation peaks. peacta.org For a solution containing 0.02 M SnSO₄, 1 M Na₂SO₄, and 0.12 M tartaric acid at pH 4, the electrodeposition process begins at approximately -680 mV. peacta.org During the cathodic scan, two reduction peaks are observed at around -810 mV and -1035 mV. peacta.org In the corresponding anodic scan, a primary oxidation peak appears at about -475 mV, often accompanied by a shoulder at more positive potentials. peacta.org
The presence of tartrate ions plays a crucial role in the stability of the electrolyte. Tartaric acid can form complexes with Sn(II) ions, which helps to hinder the oxidation of Sn(II) to Sn(IV) and prevent the decomposition of the bath. usf.edu The complexation also affects the deposition mechanism. Studies on tin electrodeposition from tartrate solutions indicate that the process follows an instantaneous nucleation with 3D growth controlled by diffusion, although a secondary nucleation process can occur at later stages. peacta.orgresearchgate.net
The redox behavior of tin can be further complicated by the ligand itself. Some tin(IV) complexes with redox-active ligands exhibit multiple, reversible one-electron redox processes, corresponding to both oxidation and reduction of the ligand and the metal center. rsc.orgrsc.org While these studies were not conducted on tartrate specifically, they highlight the potential for complex redox chemistry in tin(IV) coordination compounds. For instance, cyclic voltammetry of certain diorganotin(IV) complexes reveals two sequential single-electron oxidations and two sequential single-electron reductions. rsc.org
Table 1: Key Potential Peaks in Cyclic Voltammetry of Tin-Tartrate Solution peacta.org Solution: 0.02 M SnSO₄, 1 M Na₂SO₄, 0.12 M tartaric acid, pH=4. Scan rate: 50 mV s⁻¹.
| Process | Peak Potential (mV vs. reference electrode) | Description |
| Cathodic Scan (Reduction) | ||
| Onset | ~ -680 | Start of tin electrodeposition |
| Peak 1 | ~ -810 | First reduction peak |
| Peak 2 | ~ -1035 | Second reduction peak |
| Anodic Scan (Oxidation) | ||
| Peak 3 | ~ -475 | Principal anodic stripping peak |
Electrochemical Synthesis and Deposition (e.g., electrodeposition of tin-zinc (B8454451) alloys)
Tartrate-based electrolytes are widely used for the electrochemical deposition of tin and its alloys, such as tin-zinc (Sn-Zn). researchgate.net The significant difference in standard redox potentials between tin and zinc makes a complexing agent, like tartrate, essential for successful co-deposition. researchgate.net Tartrate ions form complexes with both Sn(II) and Zn(II), shifting their deposition potentials closer together and enabling the formation of a uniform alloy.
The electrodeposition of Sn-Zn alloys from tartrate baths is influenced by several factors, including the concentration of metal ions, tartrate concentration, pH, and current density. researchgate.netsterc.org These baths are considered more environmentally friendly than traditional cyanide-based electrolytes. researchgate.net Research has shown that in tartrate-containing solutions, the electrocrystallization of Sn-Zn alloys can be governed by a three-dimensional progressive nucleation mechanism under diffusion control. researchgate.net
The composition of the deposited Sn-Zn alloy is a critical factor for its properties, particularly corrosion resistance. Coatings with a zinc content of 20-30 wt% are often targeted as they provide excellent protection for steel, combining the barrier effect of tin with the sacrificial protection of zinc. researchgate.netsterc.org In some formulations, the zinc content of the alloy increases with a higher electrolyte temperature and a more negative electrodeposition potential. researchgate.net
The use of tartrate in the bath not only facilitates co-deposition but also influences the morphology and structure of the resulting alloy. For instance, Sn-Zn alloys deposited from sulfate-tartrate baths can form a eutectic-type structure. researchgate.net The stability and composition of these alloys are crucial for their performance as alternatives to toxic cadmium coatings. researchgate.net
Table 2: Example Parameters for Sn-Zn Alloy Electrodeposition from a Tartrate-Containing Bath google.com
| Component | Concentration | Deposition Conditions | Resulting Coating |
| SnSO₄ | 0.05 mol/L | Temperature: 30°C | 25 wt% Zinc |
| ZnSO₄·7H₂O | 0.05 mol/L | Current Density: 1.5 A/dm² | Corrosion Current Density: 5.543 x 10⁻⁶ A/cm² |
| (NH₄)₂SO₄ | 0.2 mol/L | Deposition Time: 60 min | |
| Tartaric Acid | 0.1 mol/L | Anode: Graphite | |
| Ascorbic Acid (Stabilizer) | 1 g/L | ||
| Surfactants | 0.5 g/L |
Environmental Chemistry Studies of Tin Iv Tartrate Non Toxicological
Role in Environmental Remediation Processes (e.g., water pollutant degradation through derived materials)
While tin(IV) tartrate itself is not directly used for environmental remediation, its derived materials, particularly tin(IV) oxide (SnO₂), are recognized for their potential in degrading water pollutants. The thermal decomposition of metal carboxylates, such as tartrates and oxalates, is a known method for synthesizing metal oxide nanoparticles. d-nb.infonih.govekb.eg Tin(IV) oxide, a stable semiconductor, can act as a photocatalyst to break down organic pollutants in water. wikipedia.org
The photocatalytic process involves the generation of highly reactive oxygen species when the semiconductor material is irradiated with light of sufficient energy. For tin(IV) oxide, this process leads to the formation of hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which are powerful oxidizing agents capable of mineralizing a wide range of persistent organic pollutants into less harmful substances like CO₂, water, and inorganic ions. wikipedia.orgscielo.br
Research has focused on enhancing the photocatalytic efficiency of tin(IV) oxide through various modifications:
Doping and Composite Materials: The photocatalytic activity of tin-based materials can be significantly improved by creating composites. For instance, iron-doped tin(IV) oxide supported on chitosan (B1678972) has demonstrated high efficiency, removing 99.8% of rose bengal dye from water. d-nb.info Similarly, tin-doped copper ferrite (B1171679) nanoparticles have been successfully used for the same purpose. d-nb.info
Surface Modification: Modifying the surface of tin(IV) oxide can enhance its photocatalytic properties. Surface modification of anatase titanium(IV) dioxide with a low level of tin oxide species has been shown to accelerate UV-light-driven photocatalytic reactions. nih.gov
Mechanical Activation: High-energy ball milling of tin(IV) oxide nanoparticles has been shown to improve their photocatalytic performance. This mechanical process can induce changes in the material's crystalline structure and surface properties, leading to a higher degradation rate for pollutants like rhodamine B. scielo.brembrapa.br
The effectiveness of derived tin-based photocatalysts has been demonstrated for various pollutants. For example, a self-assembled ionic Sn(IV) porphyrin complex showed significant efficiency in degrading both methyl orange dye and the antibiotic tetracycline (B611298) under light irradiation. nih.gov
Table 1: Photocatalytic Degradation Efficiency of Tin(IV)-Derived Materials for Selected Pollutants
| Catalyst | Pollutant | Degradation Efficiency (%) | Time (minutes) | Rate Constant (min⁻¹) |
| Iron-doped Tin(IV) Oxide on Chitosan | Rose Bengal Dye | 99.8 | Not Specified | Not Specified |
| Sn(H₂PO₄)₂(TPyHP)₄∙6H₂O (Ionic Porphyrin) | Methyl Orange | 83 | 75 | 0.023 |
| Sn(H₂PO₄)₂(TPyHP)₄∙6H₂O (Ionic Porphyrin) | Tetracycline | 75 | 60 | 0.018 |
| 90 min-milled SnO₂ Nanoparticles | Rhodamine B | ~75 | Not Specified | Not Specified |
Environmental Fate and Transformation Mechanisms (excluding toxicology)
The environmental fate of tin(IV) tartrate is governed by the general behavior of inorganic tin(IV) compounds in the environment. Inorganic tin is generally considered non-volatile and is expected to partition to soils and sediments. cdc.govinchem.org
Key transformation mechanisms for inorganic tin(IV) compounds in the environment include:
Hydrolysis: Tin(IV) compounds readily undergo hydrolysis in aqueous environments. cdc.gov Tin(IV) chloride, for example, fumes in moist air as it hydrolyzes. who.int This process leads to the precipitation of tin(IV) hydroxide (B78521) (Sn(OH)₄), a compound with extremely low water solubility. cdc.gov The very low solubility product of Sn(OH)₄ (approximately 10⁻⁵⁶ g/L at 25 °C) indicates that in most environmental conditions, the free tin(IV) ion concentration in water will be negligible. cdc.gov This precipitation significantly limits its mobility.
Ligand Exchange: In the environment, tin(IV) ions can exchange ligands with other available ions and organic matter. This can affect its speciation and transport. cdc.gov
Precipitation: Besides hydrolysis, tin(IV) can precipitate with other anions present in the environment, further contributing to its low mobility. cdc.gov
Adsorption: Cations like Sn⁴⁺ are generally adsorbed by soil particles and sediments, which reduces their mobility in the environment. cdc.gov Consequently, inorganic tin is regarded as being relatively immobile. cdc.gov
Thermal Decomposition: While not a typical environmental pathway under normal conditions, the thermal decomposition of metal tartrates results in the formation of metal oxides. ekb.eg This indicates that under conditions of high temperature, such as in certain industrial waste streams or during events like forest fires, tin(IV) tartrate could be transformed into tin(IV) oxide. inchem.org
Inorganic tin itself cannot be degraded in the environment, but it can change its chemical form. cdc.gov While biomethylation has been observed for inorganic tin, leading to the formation of organotin compounds, this process is distinct from the degradation of the tartrate ligand. cdc.govinchem.org The tartrate portion of the molecule, being an organic acid, is expected to be susceptible to microbial degradation.
Table 2: General Environmental Behavior of Inorganic Tin(IV) Compounds
| Property/Process | Description |
| Volatility | Non-volatile under typical environmental conditions. inchem.org |
| Mobility in Soil | Generally low; tin compounds tend to partition to soils and sediments and are considered relatively immobile. cdc.govinchem.org |
| Primary Transformation | Hydrolysis to form highly insoluble tin(IV) hydroxide (Sn(OH)₄). cdc.gov |
| Other Reactions | Can undergo ligand exchange and other precipitation reactions. cdc.gov |
| Persistence | The inorganic tin component is persistent and cannot be degraded, though its chemical form can change. cdc.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Advanced Architectures
The synthesis of tin(IV) complexes is an area of continuous investigation, with a clear trend towards creating more complex and functionally specific architectures. nih.govmdpi.com Future research in the synthesis of 2,3-dihydroxybutanedioate;tin(4+) is anticipated to move beyond simple precipitation reactions towards more sophisticated methodologies.
Key future synthetic directions include:
Green Chemistry Approaches: The use of environmentally benign solvents, microwave-assisted synthesis, and sonochemistry are emerging as sustainable methods for the preparation of tin-based compounds. nih.gov These techniques can lead to reduced reaction times, higher yields, and lower energy consumption. nih.gov
Precursor-Controlled Synthesis: The choice of the tin(IV) precursor and the tartaric acid isomer (D, L, or meso) will be critical in dictating the final structure. Research into a wider array of tin(IV) starting materials beyond the common halides could provide access to new structural motifs.
Use of Co-ligands: The introduction of auxiliary ligands, such as thiosemicarbazones or Kläui ligands, into the tin(IV) tartrate system can lead to the formation of heteroleptic complexes with unique geometries and properties. st-andrews.ac.uknih.gov This strategy has been successful in creating tin(IV) complexes with enhanced biological activity and stability. st-andrews.ac.uknih.gov
A comparative look at synthetic strategies for organotin(IV) complexes reveals a move towards methods that offer greater control over the final product's stereochemistry and nuclearity.
| Synthetic Strategy | Description | Potential Advantage for Tin(IV) Tartrate |
| Solvothermal Synthesis | Reactions are carried out in a sealed vessel at elevated temperatures and pressures. | Can promote the crystallization of novel, dense phases and kinetically stable products. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to rapidly heat the reaction mixture. | Leads to shorter reaction times, increased yields, and often improved product purity. nih.gov |
| Sonochemical Synthesis | Employs high-intensity ultrasound to induce chemical reactions. | Can produce nanostructured materials with high surface areas and unique morphologies. |
| Modular Assembly | Stepwise addition of ligands and metal centers to build up complex structures. | Allows for precise control over the final architecture and functionality of the material. |
Exploration of New Structural Motifs and Coordination Environments
The coordination chemistry of tin(IV) is rich and varied, with coordination numbers typically ranging from four to eight. nih.gov While octahedral geometries are common, more complex and unusual coordination environments are being discovered. researchgate.net For 2,3-dihydroxybutanedioate;tin(4+), the tartrate ligand, with its multiple hydroxyl and carboxylate groups, can act as a versatile chelating and bridging ligand, facilitating the formation of a wide array of structural motifs.
Future research will likely focus on:
Higher-Dimensionality Networks: Moving from simple mononuclear or dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The bridging capabilities of the tartrate ligand are ideal for constructing such extended networks.
Chiral Frameworks: Utilizing the inherent chirality of D- and L-tartaric acid to synthesize enantiopure metal-organic frameworks (MOFs). These materials could have applications in asymmetric catalysis and enantioselective separations.
The coordination environment around the tin(IV) center is a critical determinant of the compound's properties. The table below summarizes common and potential coordination geometries for tin(IV) complexes.
| Coordination Number | Geometry | Example Ligand Systems | Potential in Tin(IV) Tartrate |
| 4 | Tetrahedral | Tri-substituted organotin(IV) complexes nih.gov | Possible with bulky ancillary ligands that limit tartrate coordination. |
| 5 | Trigonal bipyramidal | Di-substituted organotin(IV) complexes nih.gov | Can be achieved through chelation by tartrate and coordination of a solvent molecule. |
| 6 | Octahedral | Common for many tin(IV) complexes st-andrews.ac.uknih.gov | The most probable geometry, with tartrate acting as a bidentate or tetradentate ligand. |
| 7 | Distorted-pentagonal-bipyramidal | Observed in some dinuclear tin complexes researchgate.net | Could be realized in polynuclear clusters where tartrate acts as a bridging ligand. |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational methods are becoming indispensable tools in modern materials science and drug discovery, enabling the prediction of structures, properties, and reactivity. nih.govnih.gov For 2,3-dihydroxybutanedioate;tin(4+), computational modeling can accelerate the discovery of new materials with desired functionalities.
Key areas for future computational research include:
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the most stable geometric and electronic structures of tin(IV) tartrate isomers and polymers. mdpi.com It can also provide insights into the nature of the tin-ligand bonding.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of tin(IV) tartrate complexes in solution and to understand their interaction with other molecules or surfaces.
Structure-Property Relationship Modeling: By combining computational data with experimental results, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of new, unsynthesized tin(IV) tartrate derivatives. This predictive capability is crucial for guiding synthetic efforts towards materials with optimized performance. nih.gov
Computational approaches are instrumental in understanding and predicting the behavior of complex chemical systems.
| Computational Method | Application in Tin(IV) Tartrate Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. mdpi.com | Stable isomers, bond energies, spectroscopic properties, reaction pathways. |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in different environments (e.g., solution, interface). | Conformational changes, diffusion coefficients, interaction energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between molecular structure and a specific activity. | Prediction of biological activity or material performance for new compounds. nih.gov |
| Homology Modeling | Predicting the 3D structure of a target protein based on a known template. nih.gov | In the context of biological applications, predicting potential protein targets. |
Integration in Hybrid Materials Systems and Multifunctional Materials Research
A significant trend in materials chemistry is the development of hybrid materials that combine the properties of organic and inorganic components to achieve synergistic effects. The integration of 2,3-dihydroxybutanedioate;tin(4+) into such systems holds immense promise for creating novel multifunctional materials.
Future research directions in this area include:
Tin-Based Perovskite Composites: While research has focused on tin halides in perovskites, incorporating tin(IV) tartrate could offer a less toxic and potentially more stable alternative. researchgate.net The tartrate ligand could also serve to passivate defects at the perovskite surface, enhancing performance in optoelectronic devices. researchgate.net
Polymer-Tin(IV) Tartrate Nanocomposites: Dispersing tin(IV) tartrate nanoparticles within a polymer matrix could lead to materials with enhanced mechanical, thermal, or optical properties. The tartrate ligand could provide good compatibility with polar polymer matrices.
Hybrid Catalysts: Immobilizing tin(IV) tartrate complexes on solid supports such as silica (B1680970) or carbon nanotubes could create robust and recyclable heterogeneous catalysts. The Lewis acidity of the tin(IV) center, modulated by the tartrate ligand, would be key to its catalytic activity.
The development of hybrid materials often involves a multi-step process, from the synthesis of the individual components to their integration and characterization.
Q & A
Q. What are the recommended synthetic methodologies for preparing 2,3-dihydroxybutanedioate;tin(4+), and how can purity be optimized?
To synthesize 2,3-dihydroxybutanedioate;tin(4+), a common approach involves reacting tin(IV) chloride with disodium tartrate in aqueous medium under controlled pH (4–6). Key considerations include:
- Stoichiometric ratios : Ensure a 1:2 molar ratio of SnCl₄ to tartrate to avoid side products like Sn(OH)₄.
- Purification : Recrystallization from ethanol-water mixtures improves purity. Monitor by FTIR for characteristic Sn-O bonds (~600 cm⁻¹) and tartrate C-O stretches (~1100 cm⁻¹).
- Handling : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of SnCl₄. Reference safety protocols for tin(IV) compounds, such as those for barium tartrate analogs .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Diffraction (XRD) : Resolve the coordination geometry (e.g., octahedral vs. tetrahedral Sn⁴⁺) using SHELX programs for refinement . Compare with ergotamine tartrate structures, where hydrogen-bonding networks stabilize metal-tartrate complexes .
- NMR : Use ¹¹⁹Sn NMR to confirm oxidation state (δ ≈ −200 to −600 ppm for Sn⁴⁺).
- Thermogravimetric Analysis (TGA) : Identify decomposition steps (e.g., loss of coordinated water) between 150–300°C. Cross-reference with NIST data for similar metal carboxylates .
Q. What safety protocols are essential for handling 2,3-dihydroxybutanedioate;tin(4+) in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Tin(IV) compounds may cause respiratory irritation.
- Ventilation : Use fume hoods during synthesis. Follow guidelines for barium tartrate analogs, which emphasize avoiding aerosol formation .
- Waste Disposal : Neutralize acidic residues before disposal. Consult regulations for heavy metal waste (e.g., EPA guidelines).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (e.g., 180°C vs. 250°C) may arise from:
- Hydration state : Anhydrous vs. hydrated forms differ in stability. Use Karl Fischer titration to quantify water content.
- Experimental design : Standardize heating rates (e.g., 10°C/min in TGA) and atmosphere (N₂ vs. air). Compare with NIST’s trihydroxybenzoate derivatives, where oxidative degradation alters stability profiles .
- Purity : Impurities like unreacted SnCl₄ lower decomposition points. Validate purity via elemental analysis (Sn:C:O ratio).
Q. What strategies are effective for elucidating the coordination geometry of tin(4+) in this complex?
- Single-crystal XRD : Refine using SHELXL to detect Sn-O bond lengths (typical range: 2.0–2.2 Å) and O-Sn-O angles. For distorted geometries, compare with ergotamine tartrate’s Jahn-Teller distortions .
- EXAFS Spectroscopy : Probe local Sn⁴⁺ environments, particularly in amorphous samples.
- Computational Modeling : Density Functional Theory (DFT) simulations can predict stable geometries. Validate against crystallographic data from SHELX-refined structures .
Q. How can researchers design experiments to study ligand exchange dynamics in tin(4+) tartrate systems?
- Isotopic Labeling : Use ¹³C-labeled tartrate to track ligand displacement via NMR.
- Kinetic Studies : Monitor Sn⁴⁺-tartrate dissociation rates in acidic media (pH 2–4) using UV-Vis spectroscopy (λ = 250–300 nm for tartrate absorbance).
- Competitive Ligands : Introduce EDTA or citrate to assess binding affinity. Reference pharmaceutical studies where tartrate stabilizes metal-drug complexes .
Q. What methodological challenges arise in crystallographic refinement of tin(4+) tartrate complexes, and how can they be mitigated?
- Disorder : Sn⁴⁺ sites may exhibit positional disorder. Use SHELXL’s PART instructions to model split positions .
- Absorption Corrections : High electron density of Sn requires rigorous absorption correction (e.g., SADABS).
- Hydrogen Bonding : Tartrate’s hydroxyl groups form intricate networks. Apply restraints to O-H distances during refinement.
Q. How does the compound’s reactivity vary under different solvent systems, and what implications does this have for catalytic applications?
- Aprotic Solvents (DMF, DMSO) : Enhance Lewis acidity of Sn⁴⁺, favoring catalysis in esterification.
- Aqueous Systems : Hydrolysis competes with substrate binding. Optimize pH to balance solubility and reactivity.
- Coordination Studies : Compare with 2,3-dihydroxypropyl 4-hydroxybenzoate’s solvent-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
